
2-(5-Chloro-2-(2-methoxyvinyl)phenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-(2-methoxyvinyl)phenyl)naphthalene is an organic compound that features a naphthalene ring substituted with a 5-chloro-2-(2-methoxyvinyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-(2-methoxyvinyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. This process requires careful optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-(2-methoxyvinyl)phenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(5-Chloro-2-(2-methoxyvinyl)phenyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(5-Chloro-2-(2-methoxyvinyl)phenyl)naphthalene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyphenyl boronic acid: Shares a similar phenyl group with a chloro and methoxy substituent.
2-Chloromethyl-2-phenylpropane: Contains a chloromethyl group attached to a phenyl ring.
5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Features a similar chloro and methoxy substitution pattern.
Uniqueness
2-(5-Chloro-2-(2-methoxyvinyl)phenyl)naphthalene is unique due to its combination of a naphthalene ring with a 5-chloro-2-(2-methoxyvinyl)phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C19H15ClO |
|---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
2-[5-chloro-2-[(E)-2-methoxyethenyl]phenyl]naphthalene |
InChI |
InChI=1S/C19H15ClO/c1-21-11-10-15-8-9-18(20)13-19(15)17-7-6-14-4-2-3-5-16(14)12-17/h2-13H,1H3/b11-10+ |
InChI Key |
WIBSWBLITSFTFW-ZHACJKMWSA-N |
Isomeric SMILES |
CO/C=C/C1=C(C=C(C=C1)Cl)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC=CC1=C(C=C(C=C1)Cl)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


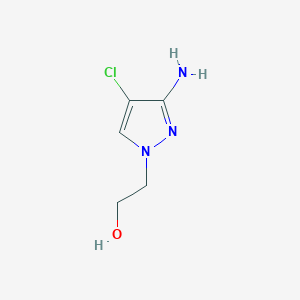
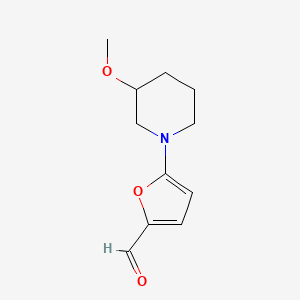
![Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B15253007.png)
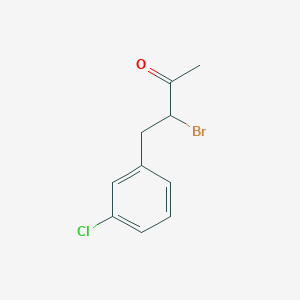

![(S)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15253028.png)

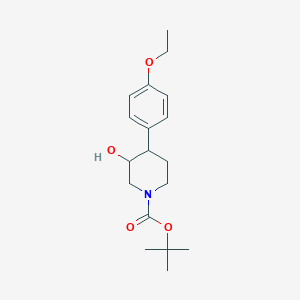
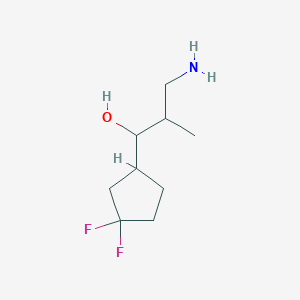
![Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B15253057.png)
![N-[(3R)-piperidin-3-yl]propane-2-sulfonamide](/img/structure/B15253067.png)
![Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15253079.png)
![6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B15253085.png)
![7-Phenyl-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B15253094.png)
